Dgpga

DNA damage Radiation biology Nucleotide chemistry

Dgpga is a defined 3'-glycolate-terminated lesion for gamma radiation damage modeling. Its unique ester linkage and charged glycolate group confer distinct repair kinetics and chromatographic mobility unattainable with generic nucleotides. Essential for authentic radiation studies, lesion quantification assays, and enzyme substrate evaluations.

Molecular Formula C12H16N5O9P
Molecular Weight 405.26 g/mol
CAS No. 84881-71-0
Cat. No. B14413525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDgpga
CAS84881-71-0
Molecular FormulaC12H16N5O9P
Molecular Weight405.26 g/mol
Structural Identifiers
SMILESC1C(OC(C1OP(=O)(O)OCC(=O)O)N2C=NC3=C2N=C(NC3=O)N)CO
InChIInChI=1S/C12H16N5O9P/c13-12-15-9-8(10(21)16-12)14-4-17(9)11-6(1-5(2-18)25-11)26-27(22,23)24-3-7(19)20/h4-6,11,18H,1-3H2,(H,19,20)(H,22,23)(H3,13,15,16,21)/t5-,6+,11+/m0/s1
InChIKeyQLLHARZHRAKIKU-WGDKSQQYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dgpga (CAS 84881-71-0): A Radiation-Induced 2'-Deoxyguanosine 3'-Glycolate Lesion for DNA Damage and Repair Research


Dgpga, formally designated 2'-deoxyguanosine-3'-(phospho-2''-O-glycolic acid), is a modified nucleoside produced by gamma irradiation of DNA [1]. Structurally, it consists of a 2'-deoxyguanosine base linked to a 3'-phosphate group that is further esterified to glycolic acid via the 2''-hydroxyl, yielding a unique glycolate-terminated lesion (C12H16N5O9P, MW 405.26 g/mol) . This compound represents a specific class of oxidative DNA damage markers, distinct from common nucleotide monophosphates and other 3'-blocking groups [1].

Why Substituting Dgpga with Generic 3'-Nucleotides or Other DNA Lesions Compromises Experimental Validity


Generic 3'-nucleotides (e.g., 2'-deoxyguanosine-3'-monophosphate) lack the glycolate moiety that defines the biological identity and repair processing of Dgpga [1]. Even closely related 3'-phosphoglycolate (PG) termini exhibit distinct repair kinetics and enzyme specificities [2]. The unique ester linkage and charged glycolate group in Dgpga alter its interaction with DNA repair enzymes, chromatographic mobility, and role as a specific radiation-induced lesion marker—features that cannot be replicated by substituting with unmodified nucleotides or other 3'-blocking groups. Consequently, experiments requiring authentic radiation damage models, quantitative lesion tracking, or substrate-specific enzyme studies mandate the use of Dgpga rather than in-class analogs.

Quantitative Evidence for Dgpga Differentiation in DNA Damage and Repair Applications


Structural and Physicochemical Distinction: Dgpga as a Unique 3'-Glycolate Ester

Dgpga differs fundamentally from the common nucleotide 2'-deoxyguanosine-3'-monophosphate (3'-dGMP) through the addition of a glycolate moiety esterified to the 3'-phosphate group [1]. This structural modification increases molecular weight from 347.21 Da (3'-dGMP) to 405.26 Da (Dgpga) [2] and drastically reduces predicted octanol-water partition coefficient (LogP) from approximately -1.5 for 3'-dGMP to -4.96 for Dgpga, reflecting enhanced hydrophilicity and altered cellular uptake potential . Such physicochemical differences preclude direct functional substitution in biochemical assays.

DNA damage Radiation biology Nucleotide chemistry

Differential Chromatographic Mobility Distinguishes Dgpga from 3',5'-dGDP

In a direct comparative study, irradiation of 5'-end labeled poly(dG) generated two distinct products: 3',5'-dGDP and Dgpga. These compounds exhibited different migration patterns in both thin-layer chromatography (TLC) and polyacrylamide gel electrophoresis (PAGE), allowing unambiguous separation and identification [1]. This experimental distinction confirms that Dgpga is not simply a variant of a standard nucleotide diphosphate but a structurally and behaviorally unique lesion.

DNA damage Radiation biology Analytical chemistry

Delayed Cellular Processing of 3'-Glycolate Termini Relative to 3'-Phosphate Termini

Although direct kinetic data for the exact Dgpga structure are limited, studies on closely related 3'-phosphoglycolate (PG) termini—which share the glycolate moiety—demonstrate significantly slower cellular processing compared to 3'-phosphate termini [1]. In lymphoblastoid cells, both 3'-PG and 3'-phosphate termini were largely eliminated within 1 hour post-damage, yet 3'-PG termini were processed more slowly and exhibited greater persistence in TDP1-deficient cells [1]. By extension, Dgpga's glycolate-containing structure is expected to display similarly delayed repair kinetics relative to simple 3'-phosphorylated DNA ends.

DNA repair Kinetics Oxidative stress

Specific Production of Dgpga from Gamma-Irradiated Poly(dGdC) as a Lesion-Specific Biomarker

Dgpga is not a generic nucleotide but a specific product of gamma irradiation damage to guanine-cytosine-rich DNA. Henner et al. demonstrated that irradiation of poly(dGdC) followed by enzymatic digestion to 3'-nucleotides yields Dgpga as a distinctive lesion [1]. In contrast, irradiation of other DNA substrates or use of different damaging agents produces different spectra of termini (e.g., 3'-phosphate, 3'-phosphoglycolate) [1][2]. This specificity makes Dgpga a valuable biomarker for radiation-induced DNA damage at GC sites, which cannot be replaced by commercially available generic 3'-nucleotides.

Gamma irradiation DNA strand breaks Lesion mapping

Optimal Research and Industrial Applications for Dgpga (CAS 84881-71-0)


Radiation-Induced DNA Damage and Repair Kinetics Studies

Use Dgpga as a defined, authentic 3'-glycolate lesion to model gamma radiation damage in synthetic oligonucleotides or plasmid DNA. Its unique chromatographic mobility enables precise quantification of lesion formation and repair processing kinetics, particularly in assays comparing wild-type versus DNA repair-deficient cell lines (e.g., TDP1 mutants) [1]. This application directly leverages the differential processing evidence from Section 3.

Development and Validation of Lesion-Specific Biomarker Assays

Employ Dgpga as a reference standard for developing LC-MS/MS or immunoaffinity assays aimed at detecting radiation-induced glycolate termini in biological samples. Its distinct molecular weight and hydrophilicity facilitate chromatographic separation from interfering nucleotides, ensuring assay specificity and accuracy . This scenario is supported by the structural and mobility differentiation evidence.

Enzyme Substrate Specificity Profiling (e.g., APE1, TDP1, XPF-ERCC1)

Incorporate Dgpga into synthetic DNA substrates to evaluate the cleavage efficiency and specificity of DNA repair enzymes that process 3'-blocking lesions. Comparing Dgpga to 3'-phosphate or 3'-phosphoglycolate substrates reveals enzyme preferences and mechanistic details critical for drug development targeting DNA repair pathways [2]. This application builds on the class-level inference of delayed repair kinetics.

Calibration Standards for Radiation Dosimetry and Biodosimetry

Use Dgpga as a chemically defined calibration standard for quantifying DNA damage levels in ex vivo irradiation experiments or in assessing radiation exposure biomarkers. Its specific generation from GC-rich DNA upon gamma irradiation provides a more relevant calibration point than generic nucleotide standards, improving the accuracy of dosimetry models [3].

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